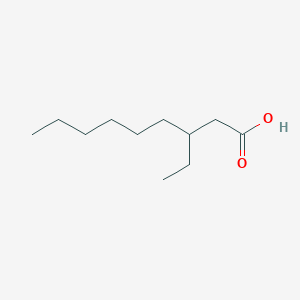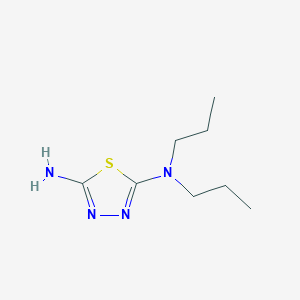
N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Polymerization Catalysis
Synthesis and Characterization of Metal Complexes A study by Kang et al. (2019) details the synthesis of Zn(II) and Cu(II) complexes using derivatives of N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine. These complexes effectively polymerized rac-lactide to produce heterotactic polylactide, with Cu(II) initiators showing better catalytic activities compared to Zn(II) counterparts (Kang, Cho, Nayab, & Jeong, 2019).
Optical Resolution and Circular Dichroism
Mixed-diamine Palladium(II) Complexes Nakayama, Komorita, and Shimura (1981) synthesized square-planar complexes using this compound and other ligands. They explored the optical resolution of these complexes, confirming the additivity between configurational and vicinal circular dichroism in certain complexes (Nakayama, Komorita, & Shimura, 1981).
Chiral Catalysis
Synthesis of Chiral C(2)-Symmetric Bisferrocenyldiamines Song et al. (1999) prepared chiral bisferrocenyldiamines, including this compound derivatives. These compounds demonstrated catalytic activity in asymmetric cyclopropanation of olefins and alkyl diazoacetates, achieving enantioselectivity up to 95% (Song, Cho, Jeon, Kim, Kim, & Jeong, 1999).
Coordination Chemistry and Catalysis
Stabilization of Copper Peroxido Complexes Würtele, Heinemann, and Schindler (2010) synthesized a new ligand bridging tripodal units of the amine ligand with a propyl group, including this compound. This ligand was used to stabilize dinuclear copper peroxido complexes, which have potential applications in catalysis (Würtele, Heinemann, & Schindler, 2010).
Solid Phase Transformations
Thermal Transformation of Nickel(II) Complexes Koner and Chaudhuri (1991) investigated the thermal behavior of nickel(II) complexes with this compound and similar diamines. They explored the transformation from octahedral to square planar geometries in these complexes (Koner & Chaudhuri, 1991).
Synthesis of Tetrasubstituted Diamines
Synthesis of N1,N1,N3,N3-Tetrasubstituted Diethylenetriamines Hoang et al. (2018) developed methods to synthesize N1,N1,N3,N3-tetrasubstituted diethylenetriamines, including derivatives of this compound. These compounds were characterized by various spectroscopic techniques (Hoang, Borisova, Borisova, Krylov, & Lesnikov, 2018).
Propriétés
IUPAC Name |
N',N'-diethyl-N-(2-phenylethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-3-16(4-2)13-12-15-11-10-14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIFHYMUVDPLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




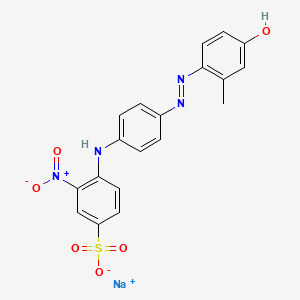
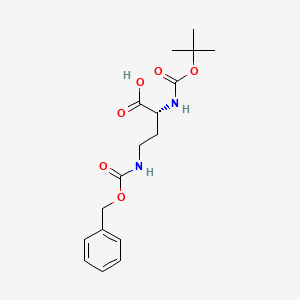
methane](/img/structure/B3151300.png)
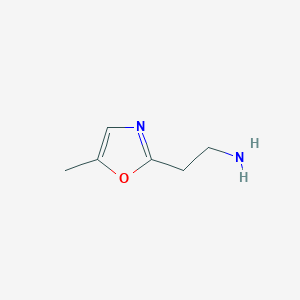
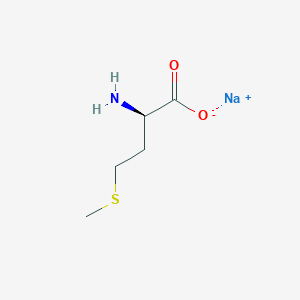
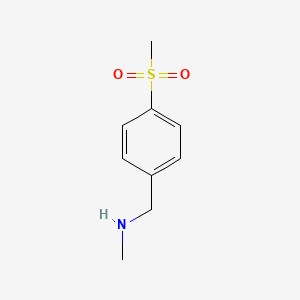
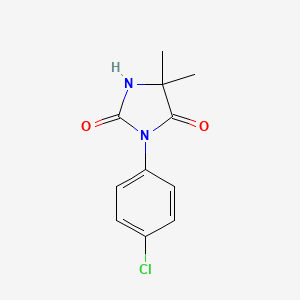

![2-[5-(carboxymethyl)thiophen-2-yl]acetic Acid](/img/structure/B3151346.png)
![[(4-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3151356.png)
![2-[(4-aminophenyl)thio]-N-benzylacetamide](/img/structure/B3151361.png)
